Monosubstituted 4-Fluorophenyl vs. Disubstituted 3,4-Difluorophenyl: Impact on ACAT Inhibition Potency
The target compound's monosubstituted 4-fluorophenyl ring structurally differentiates it from the closest commercially available analog, N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide (CAS 941874-91-5), which bears an additional fluorine ortho to the tetrazole . In the amide-tetrazole ACAT inhibitor class, the specific substitution pattern on the N-1 phenyl ring is a critical determinant of potency. The '546 patent demonstrates that altering the substitution pattern can change in vitro ACAT inhibition IC50 values from sub-micromolar to inactive [1].
| Evidence Dimension | ACAT inhibitory activity (potency) as a function of N-1 phenyl substitution pattern |
|---|---|
| Target Compound Data | Specific IC50 data for CAS 897623-59-5 is not publicly disclosed in primary literature. |
| Comparator Or Baseline | Comparators with alternative substitution (e.g., 2,6-difluorophenyl, 3,4-difluorophenyl) show variable potency in class-level patent data; IC50 values range from active (<1 µM) to inactive depending on pattern [1]. |
| Quantified Difference | Potency difference predicted to be >10-fold based on class-level SAR trends. |
| Conditions | In vitro ACAT enzyme inhibition assay; conditions per US 5,461,049. |
Why This Matters
Procuring the correct substitution pattern is essential for maintaining the intended biological activity in an ACAT-focused screening campaign; a seemingly minor change (one additional fluorine) can abolish target engagement.
- [1] US Patent 5,461,049. Amide tetrazole ACAT inhibitors. Columns 1-6, description of substitution effects on activity. View Source
